An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key intermediate in the synthesis of pharmacologically active compounds. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing synthesis, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). While specific experimental data for this compound is not extensively available in public literature, this guide serves as a procedural roadmap for researchers and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to determine its key physicochemical parameters, thereby ensuring scientific integrity and enabling robust data generation for regulatory and research purposes.
Introduction: The Strategic Importance of Physicochemical Profiling
3-(2-Methoxy-5-methylphenyl)propan-1-ol holds significance as a structural precursor, notably in the synthesis of Tolterodine Tartarate, a muscarinic receptor antagonist. Its molecular architecture, comprising a substituted phenyl ring and a propanol chain, imparts specific properties that influence its reactivity, solubility, and stability. The methoxy and methyl substituents on the phenyl ring, along with the terminal hydroxyl group, are key determinants of its chemical personality.
A comprehensive physicochemical profile is not merely an academic exercise; it is the cornerstone of process development, formulation science, and quality control. Parameters such as melting point, boiling point, solubility, and partition coefficient (LogP) directly impact decisions regarding purification methods, solvent selection, and potential formulation strategies. This guide is structured to provide both the "how" and the "why," offering detailed, field-proven methodologies for elucidation of these critical properties.
Molecular Identity and Structural Attributes
A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.
| Property | Value | Source/Method |
| IUPAC Name | 3-(2-Methoxy-5-methylphenyl)propan-1-ol | Nomenclature |
| CAS Number | Not consistently available; requires verification | SciFinder/Chemical Abstracts |
| Molecular Formula | C₁₁H₁₆O₂ | Calculated |
| Molecular Weight | 180.24 g/mol | Calculated |
| Physical Appearance | Expected to be a crystalline solid or a high-boiling liquid | Visual Inspection |
Note: The physical state at standard temperature and pressure needs to be experimentally determined.
Thermal Properties: Melting and Boiling Points
The thermal properties of a compound are critical indicators of its purity and are fundamental for process control during synthesis and purification.
Melting Point: A Sentinel of Purity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range, typically 0.5-1.0°C.[1] A broadened melting range and a depressed melting point are indicative of impurities.[1]
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[2][3][4]
-
Sample Preparation: A small amount of the dry, solid 3-(2-Methoxy-5-methylphenyl)propan-1-ol is finely powdered.[1][2][3]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block) alongside a calibrated thermometer.[1]
-
Initial Determination (Rapid Scan): The sample is heated at a rapid rate (5-10°C per minute) to quickly determine an approximate melting range.[3]
-
Accurate Determination (Slow Scan): A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the initial scan.[3] The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1][2]
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The initial rapid scan saves time, while the subsequent slow scan provides precision.[3]
Boiling Point: Characterizing a High-Boiling Liquid
Should 3-(2-Methoxy-5-methylphenyl)propan-1-ol be a liquid at room temperature, its boiling point—the temperature at which its vapor pressure equals the surrounding atmospheric pressure—is a key characteristic. Given its molecular weight and structure, a relatively high boiling point is anticipated.
Experimental Protocol: Distillation Method for Boiling Point Determination
For a sufficient quantity of the liquid (at least 5 mL), a simple distillation is a reliable method.[5]
-
Apparatus Setup: A distillation flask is charged with 5-10 mL of 3-(2-Methoxy-5-methylphenyl)propan-1-ol and a few boiling chips or a magnetic stir bar to ensure smooth boiling. A distillation head with a condenser and a receiving flask is attached.[5]
-
Thermometer Placement: A calibrated thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[5][6]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Data Recording: The temperature is recorded when it stabilizes, which occurs as the vapor consistently condenses and drips into the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.[5][7]
Causality Behind Experimental Choices: Placing the thermometer correctly is critical. If it is too low, it may be in contact with superheated liquid, giving an erroneously high reading. If it is too high, it will not be in the vapor path, resulting in a reading that is too low.[5]
Solubility Profile
The solubility of a potential drug intermediate is a critical parameter that influences its absorption, distribution, and formulation. It is also vital for designing purification and reaction conditions.
Aqueous Solubility
Aqueous solubility is a key determinant of a compound's behavior in biological systems and in aqueous-based formulations. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this determination.[8][9][10][11]
Experimental Protocol: Shake-Flask Method (OECD 105)
This method is suitable for substances with a solubility of 10⁻² g/L or higher and involves equilibrating the solute with water until saturation is reached.[8][12]
-
Preparation: An excess amount of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is added to a known volume of high-purity water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[10]
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration, ensuring the temperature is maintained.[12]
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Reporting: The solubility is reported in units of g/L or mol/L at the specified temperature.
Self-Validating System: To ensure equilibrium has been reached, samples of the aqueous phase can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements show no significant change in concentration.
Solubility in Organic Solvents
Understanding the solubility in various organic solvents is crucial for synthesis, extraction, and purification processes. This is typically determined by adding the solute to a known volume of the solvent at a specific temperature until saturation is observed.
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability and protein binding. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed as its logarithm (LogP).
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is considered the "gold standard" for LogP determination.[13][14]
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing and allowing the phases to separate.
-
Partitioning: A known amount of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken gently until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.[15]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Causality Behind Experimental Choices: Pre-saturating the solvents is essential because n-octanol has some solubility in water and vice versa. Using pre-saturated solvents prevents volume changes during the experiment that would affect the concentration measurements. The choice of pH 7.4 for the aqueous buffer is to determine the LogD (distribution coefficient at a specific pH), which is more physiologically relevant for ionizable compounds.[14]
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, the hydroxyl group is the primary acidic proton. While alcohols are generally very weak acids, understanding their pKa can be important in certain reaction conditions.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[16]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) may be necessary.[17] The solution should be of a known concentration (e.g., 1 mM).[18]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[18]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[18]
Workflow for Physicochemical Property Determination
Caption: Workflow from synthesis to physicochemical characterization.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the aromatic protons, the methoxy and methyl protons, and the protons of the propanol chain will confirm the connectivity of the atoms.[19]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The fragmentation pattern can provide further structural information.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for 3-(2-Methoxy-5-methylphenyl)propan-1-ol include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, and C-O stretches.[22][23]
General Protocol for NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[19][24]
-
Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[19]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher), using standard pulse sequences for ¹H and ¹³C detection.[19]
Chemical Stability
The chemical stability of a drug intermediate is crucial for determining appropriate storage conditions and predicting its shelf-life. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH).[25][26]
Protocol Outline: Accelerated Stability Study (ICH Q1A(R2))
-
Sample Storage: Samples of the purified compound are stored under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of up to 6 months.[26]
-
Time Points: Samples are pulled at specified time points (e.g., 0, 3, and 6 months).[27]
-
Analysis: At each time point, the samples are analyzed for purity (e.g., by HPLC) and the formation of any degradation products. Physical properties, such as appearance, should also be noted.
-
Evaluation: A "significant change" under accelerated conditions would trigger further testing at intermediate conditions (30°C / 65% RH).[26] The data is used to establish a re-test period and recommend storage conditions.[26]
Logical Relationship of Stability Testing
Caption: Decision logic for ICH-guided stability testing.
Conclusion
While direct, published physicochemical data for 3-(2-Methoxy-5-methylphenyl)propan-1-ol is sparse, this guide provides the necessary framework for any researcher or drug development professional to systematically and accurately determine these critical properties. By adhering to established, robust protocols such as those outlined by the OECD and ICH, scientists can generate high-quality, reliable data. This information is fundamental to advancing the development of this intermediate, ensuring process control, and ultimately contributing to the creation of safe and effective pharmaceutical products. The application of these methodologies will close the existing data gap and provide a solid foundation for future research and development efforts.
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